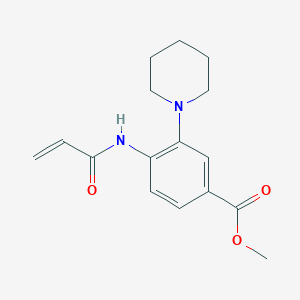

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate" is a chemical compound that belongs to the class of organic compounds known as piperidine derivatives. These compounds are characterized by their incorporation of the piperidine moiety, a nitrogen-containing heterocyclic ring. This particular compound is of interest due to its structural features which may lend it to various chemical reactions and properties of scientific interest.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical processes, including reactions such as Michael addition, lactamization, and coupling reactions. For example, the synthesis of related compounds has been achieved through various strategies, including the use of carbon-14 labelled synthesis for potent δ opioid receptor agonists (Gawell, 2003) and the preparation of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through efficient methods (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including "Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate," typically involves complex arrangements that can significantly influence their chemical reactivity and physical properties. Crystal structure analysis, such as X-ray crystallography, provides insights into the arrangement of atoms within the molecule and potential sites for reactivity (Wu et al., 2014).

Aplicaciones Científicas De Investigación

Bioactivity Study of Novel Benzamides and Metal Complexes :

- Metal complexes of benzamides, including those derived from piperidine and substituted benzaldehydes, have been synthesized and evaluated. These compounds and their metal complexes (Copper and Cobalt) show promising antibacterial activities against various bacterial strains such as Escherichia coli and Staphylococcus aureus (Khatiwora et al., 2013).

Analytical Profiles of Synthetic Cannabinoid Receptor Agonists :

- Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate derivatives have been characterized for their role as synthetic cannabinoid receptor agonists. These compounds are important for forensic and clinical investigations related to new psychoactive substances (Brandt et al., 2020).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors :

- Research on anaplastic lymphoma kinase (ALK) inhibitors, which are potential cancer treatments, involves compounds structurally related to Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate. The study focuses on their pharmacokinetics, metabolism, and efficacy in mice (Teffera et al., 2013).

In Vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists :

- The metabolic fate of certain synthetic cannabinoid receptor agonists, including compounds similar to Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, has been studied in vitro. This research is crucial for toxicological screenings and understanding the drug metabolism process (Richter et al., 2022).

Structural Analysis of Protoporphyrinogen IX Oxidase Inhibitors :

- Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate and related compounds have been studied for their structure and properties as protoporphyrinogen IX oxidase inhibitors. These compounds play a role in the development of herbicides (Li et al., 2005).

Molecular Interaction with CB1 Cannabinoid Receptor :

- The interaction of compounds structurally related to Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate with the CB1 cannabinoid receptor has been analyzed. This research is significant for understanding receptor-ligand interactions and developing new therapeutic agents (Shim et al., 2002).

Antiproliferative Effect on Human Leukemic Cells :

- Novel benzamide derivatives, including those related to Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate, have been synthesized and tested for their antiproliferative effects on human leukemic cells. This study contributes to cancer research and chemotherapy (Kumar et al., 2014).

Propiedades

IUPAC Name |

methyl 3-piperidin-1-yl-4-(prop-2-enoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-15(19)17-13-8-7-12(16(20)21-2)11-14(13)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBUAHLMYMTFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC(=O)C=C)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(piperidin-1-yl)-4-(prop-2-enamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)

![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2483877.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone oxalate](/img/structure/B2483879.png)

![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)

![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)

![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)